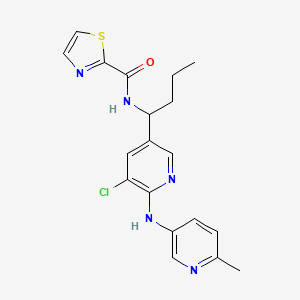

N-alkylamide derivative 1

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H20ClN5OS |

|---|---|

Molekulargewicht |

401.9 g/mol |

IUPAC-Name |

N-[1-[5-chloro-6-[(6-methylpyridin-3-yl)amino]pyridin-3-yl]butyl]-1,3-thiazole-2-carboxamide |

InChI |

InChI=1S/C19H20ClN5OS/c1-3-4-16(25-18(26)19-21-7-8-27-19)13-9-15(20)17(23-10-13)24-14-6-5-12(2)22-11-14/h5-11,16H,3-4H2,1-2H3,(H,23,24)(H,25,26) |

InChI-Schlüssel |

QMMHYPPKJAWXON-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C1=CC(=C(N=C1)NC2=CN=C(C=C2)C)Cl)NC(=O)C3=NC=CS3 |

Herkunft des Produkts |

United States |

Biosynthetic and Metabolic Pathways of N Alkylamide Derivative 1

Elucidation of Precursor Molecules

The biosynthesis of N-alkylamide derivative 1 begins with the recruitment of precursor molecules from primary metabolism. These foundational components are derived from both amino acid and fatty acid pools, highlighting the metabolic plasticity of the producing organisms.

Amino Acid Precursors (e.g., Phenylalanine, Tyrosine)

The amine moiety of this compound originates from the decarboxylation of specific amino acids. researchgate.net Key precursors include the aromatic amino acids L-phenylalanine and L-tyrosine. core.ac.ukresearchgate.net Phenylalanine serves as a precursor for the phenylethylamine and related aromatic amine portions of some N-alkylamides. researchgate.net In plants, phenylalanine is converted to cinnamic acid, a step in the synthesis of various secondary metabolites, including some that can be incorporated into N-alkylamide structures. wikipedia.org Similarly, tyrosine can be decarboxylated to form tyramine (B21549), which can then be incorporated into the final N-alkylamide structure. core.ac.ukresearchgate.net The involvement of these amino acids underscores the link between primary protein building blocks and the synthesis of specialized defense or signaling molecules.

Fatty Acid Precursors (e.g., Oleic, Linoleic, Linolenic Acids)

The fatty acid chain of this compound is derived from common unsaturated fatty acids. researchgate.net Research has identified oleic acid (18:1), linoleic acid (18:2), and α-linolenic acid (18:3) as primary precursors. researchgate.netresearchgate.net These C18 fatty acids undergo a series of modifications, including desaturation and chain shortening, to generate the diverse acyl moieties found in N-alkylamides. researchgate.netresearchgate.net For instance, linoleic acid, an essential fatty acid in many organisms, can be synthesized from oleic acid and subsequently serves as a substrate for further desaturation to produce linolenic acid. nih.govwikipedia.orgtherascience.com The specific pattern of unsaturation in the final N-alkylamide is a direct result of the enzymatic machinery acting upon these initial fatty acid precursors. researchgate.net

Other Primary Metabolite Contributions

Beyond the direct incorporation of amino acids and fatty acids, other primary metabolites play crucial roles in the biosynthesis of this compound. The synthesis of the fatty acid precursors themselves relies on acetyl-CoA, a central molecule in cellular metabolism. frontiersin.org The enzymatic reactions, particularly those involving ATP-dependent activation steps, require energy and cofactors derived from primary metabolic pathways. nih.gov For example, the formation of the amide bond often involves the activation of the carboxylic acid group, a process that can be mediated by enzymes utilizing ATP. nih.govresearchgate.net

Enzymatic Steps and Catalytic Mechanisms

The assembly of this compound from its precursor molecules is orchestrated by a series of specific enzymes that catalyze key bond formations and structural modifications.

Amide Bond Formation

A pivotal step in the biosynthesis of this compound is the formation of the amide bond, which links the fatty acid-derived acyl chain to the amino acid-derived amine. researchgate.netnih.gov This condensation reaction is typically catalyzed by specific ligases or synthetases. core.ac.uk One well-studied mechanism involves adenylating enzymes, such as those related to non-ribosomal peptide synthetases (NRPS). nih.govnih.govresearchgate.net These enzymes activate the carboxylic acid group of the fatty acid by forming an acyl-adenylate intermediate. researchgate.net This activated intermediate is then susceptible to nucleophilic attack by the amine group of the decarboxylated amino acid, resulting in the formation of the stable amide linkage and the release of AMP. nih.govresearchgate.net The tyrocidine synthetase 1 (TycA-A) adenylation domain, for example, has been shown to catalyze the formation of tryptophyl-N-alkylamides, demonstrating broad substrate flexibility. nih.govwaseda.jp

Chain Shortening and Modification Processes

The fatty acid precursors often undergo significant modification before or after the amide bond formation. Chain shortening is a common process, where the initial C18 fatty acid chain is oxidatively shortened to produce the final acyl chain length seen in the mature N-alkylamide. researchgate.netresearchgate.net This can occur through processes analogous to β-oxidation. nih.gov Furthermore, the degree of unsaturation is tailored by desaturase enzymes, which introduce double or triple bonds at specific positions along the fatty acid chain. researchgate.netnih.govfrontiersin.org These modifications are critical for the biological activity and chemical properties of the final N-alkylamide derivative.

Role of Specific Enzymes (e.g., Pyridoxal-5′-Phosphate-Dependent Aminobutyryltransferase)

The biosynthesis and metabolism of this compound (Anandamide) are governed by a specific set of enzymes, primarily hydrolases and transferases.

Key Enzymes in Anandamide (B1667382) Biosynthesis and Degradation:

| Enzyme | Gene (Human) | Role in Pathway |

| N-acyltransferase (NAT) | PLA2G4E | Catalyzes the formation of the precursor N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE). capes.gov.bruniversiteitleiden.nl |

| N-acyl-phosphatidylethanolamine Phospholipase D (NAPE-PLD) | NAPEPLD | Cleaves NAPE to directly generate anandamide in the canonical pathway. nih.govwikipedia.org |

| Phospholipase C (PLC) | Various | Cleaves NAPE to form phosphoanandamide in an alternative pathway. nih.govpnas.org |

| α,β-hydrolase domain containing 4 (Abhd4) | ABHD4 | Initiates a two-step alternative pathway by hydrolyzing NAPE to lyso-NAPE. nih.govnih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | FAAH | The primary enzyme for anandamide degradation, hydrolyzing it to arachidonic acid and ethanolamine. mdpi.comnih.govfrontiersin.org |

Regarding the user-specified example, Pyridoxal-5′-Phosphate-Dependent Aminobutyryltransferase (ABTase) , current scientific literature does not establish a direct role for this enzyme in the biosynthesis of this compound (Anandamide) in mammals. PLP-dependent enzymes are a versatile class that catalyzes a wide variety of reactions in amino acid metabolism, including transamination and decarboxylation, by using PLP (the active form of vitamin B6) as a cofactor. frontiersin.orgwikipedia.org

Specifically, PLP-dependent ABTases have been identified in the biosynthetic pathways of certain nucleoside antibiotics. nih.govnih.gov In that context, they catalyze the transfer of an N-alkylamine group from a donor like S-adenosyl-l-methionine (AdoMet) to an acceptor molecule. nih.gov This occurs through a stepwise γ-replacement mechanism, where the PLP cofactor stabilizes carbanionic intermediates. nih.govacs.org While this demonstrates a role for PLP-dependent enzymes in certain N-alkylamide syntheses in other organisms, the established pathways for anandamide in vertebrates rely on the hydrolase and transferase enzymes detailed above.

Genetic Basis of Biosynthesis

The biosynthesis of this compound (Anandamide) is underpinned by specific genes that encode the requisite enzymes. The discovery and characterization of these genes have been pivotal in elucidating the multiple, overlapping pathways for anandamide synthesis.

A key gene is NAPEPLD , which encodes the NAPE-PLD enzyme. wikipedia.org The development of NAPEPLD knockout mice was a critical step in understanding anandamide biosynthesis. These mice, lacking a functional NAPE-PLD enzyme, still exhibited significant, albeit sometimes reduced, brain levels of anandamide. capes.gov.brresearchgate.net This finding provided conclusive evidence for the existence of NAPE-PLD-independent pathways, which were subsequently identified. nih.govresearchgate.netscispace.com

The primary enzyme for anandamide degradation, FAAH, is encoded by the FAAH gene. nih.gov Genetic manipulation of this gene in mice (FAAH knockout) leads to a significant elevation in endogenous anandamide levels, confirming FAAH's central role in regulating anandamide signaling. mdpi.comnih.gov A second, related gene, FAAH2, has also been identified in certain placental mammals, though its role is less characterized than the primary FAAH gene. mdpi.com

The expression of these genes is subject to regulation. For instance, in macrophages, exposure to bacterial endotoxin (B1171834) (LPS) has been shown to down-regulate the expression of NAPEPLD while up-regulating the PLC/phosphatase pathway, indicating a shift in the primary biosynthetic route under inflammatory conditions. pnas.org Furthermore, pathological states can alter the genetic expression of these enzymes. In animal models of osteoarthritis, the transcript levels of Nape-pld and Faah are significantly changed in the spinal cord, cartilage, and synovial membrane, suggesting a role for anandamide dysregulation in chronic pain. mdpi.com Similarly, a dramatic up-regulation of anandamide synthesis is observed during liver regeneration, pointing to tight genetic control over this pathway in response to tissue injury and proliferation. nih.gov

Synthetic Strategies and Chemical Derivatization of N Alkylamide Derivative 1

Total Synthesis Approaches

The total synthesis of N-alkylamide derivative 1, N-isobutyl-2E-decenamide, can be achieved through various established routes in organic chemistry. The primary goal is the formation of a stable amide bond between a ten-carbon acyl chain with a specific double bond configuration (2E) and an isobutyl amine moiety.

The design of a synthetic route for this compound typically involves the coupling of a carboxylic acid derivative and an amine. A common approach is the direct reaction between (2E)-decenoic acid and isobutylamine (B53898). The optimization of this synthesis focuses on maximizing yield and purity while minimizing side reactions.

Key considerations in route optimization include:

Choice of Starting Materials: Utilizing either (2E)-decenoic acid or a more reactive derivative like an acyl chloride or ester.

Reaction Conditions: Adjusting temperature, solvent, and reaction time is crucial. For instance, aminolysis reactions can be performed in solvents like N,N-dimethylformamide (DMF) at varying temperatures depending on the specific reactants. agriculturejournals.czagriculturejournals.cz

Solid-Phase vs. Solution-Phase Synthesis: For combinatorial synthesis of analogues, solid-phase strategies can be employed. nih.gov This involves attaching the amine or acid to a resin, which can simplify purification, though challenges like lower yields for the first amino acid coupling can occur. nih.gov Solution-phase synthesis remains a conventional and versatile method.

Several fundamental reactions are employed to construct the amide linkage in this compound.

Acylation: This is a direct and widely used method involving the reaction of a reactive carboxylic acid derivative with an amine. The reaction of (2E)-decenoyl chloride with isobutylamine, typically in the presence of a base to neutralize the HCl byproduct, is an effective strategy. This method is often high-yielding but can be vigorous and may require cooling. More recently, methods using N-acylglutarimides or potassium acyltrifluoroborates as acylating agents have been developed, offering alternative reactivity and selectivity. rsc.orgacs.org

Condensation: The direct condensation of a carboxylic acid ((2E)-decenoic acid) and an amine (isobutylamine) is a common and mild approach to form the amide bond. libretexts.org This is an equilibrium reaction where water is eliminated. libretexts.orghighfine.com To drive the reaction to completion, water is often removed, or a condensing agent is used. highfine.com These agents activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

| Condensing Agent Type | Examples |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| Uronium/Onium Salts | HATU, HBTU, HCTU, PyBOP |

| Other | CDI (N,N'-Carbonyldiimidazole), DPP-Cl |

| Data derived from multiple sources. highfine.com |

Aminolysis: This method involves the reaction of an ester with an amine to form an amide. agriculturejournals.cz For the synthesis of this compound, this would entail reacting an alkyl (2E)-decenoate (e.g., methyl (2E)-decenoate) with isobutylamine. This reaction can be performed heterogeneously in a solvent like DMF. agriculturejournals.cz Aminolysis is also a key reaction in solid-phase synthesis where the peptide is cleaved from a resin-bound ester. nih.gov

The structure of this compound contains a double bond with a specific (E)-stereochemistry. Achieving stereoselectivity is critical. The synthesis must either start with a stereochemically pure precursor, such as (2E)-decenoic acid, or employ a reaction that selectively forms the E-isomer. While not documented for this specific compound, stereoselective enzymatic synthesis has been used to produce other alkamides, suggesting a potential route for controlling stereochemistry. researchgate.net

Regioselectivity is also a consideration, particularly when working with polyfunctional starting materials. The reactions must be designed to ensure the amide bond forms at the desired carboxyl group without reacting with other functional groups that may be present in more complex analogues.

Semisynthetic Modifications and Analogues

Starting from this compound or its precursors, various semisynthetic modifications can be made to generate a library of related compounds for further study.

The amide bond itself can be chemically modified.

Hydrolysis: The amide linkage can be broken down via hydrolysis by refluxing with an acid or a base, which would regenerate the parent carboxylic acid and isobutylamine. savemyexams.com

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (CH₂) using a strong reducing agent like lithium aluminium hydride (LiAlH₄), converting the N-isobutyl-2E-decenamide into the corresponding secondary amine, (E)-N-isobutyldec-2-en-1-amine. savemyexams.com

N-Acylation: Further acylation at the nitrogen atom can lead to the formation of imides, although this is less common for secondary amides. rsc.org

Altering the alkyl chains on either side of the amide bond is a common strategy to create analogues.

Varying the N-Alkyl Group: A straightforward method for creating analogues is to use different primary amines during the initial synthesis. By replacing isobutylamine with other alkylamines (e.g., n-butylamine, n-hexylamine, n-dodecylamine), a series of N-alkylamides with varying chain lengths can be produced. agriculturejournals.czagriculturejournals.cz Studies have shown this approach is effective for creating libraries of N-alkylpectinamides, demonstrating the versatility of the aminolysis reaction. agriculturejournals.cz

| Amine Reactant | Resulting N-Alkyl Group |

| n-Butylamine | n-Butyl |

| n-Hexylamine | n-Hexyl |

| n-Octylamine | n-Octyl |

| n-Dodecylamine | n-Dodecyl |

| This table is illustrative of the general strategy described in the sources. agriculturejournals.czagriculturejournals.cz |

Varying the Acyl Chain: Similarly, analogues can be created by starting with different carboxylic acids. Using fatty acids with different lengths, degrees of saturation, or branching in the initial condensation or acylation reaction would result in a diverse set of N-isobutylamides.

Introduction of Diverse Functional Groups

The introduction of diverse functional groups onto an N-alkylamide scaffold can significantly alter its properties. This can be achieved through several synthetic routes, including the functionalization of C-H bonds or modifications at the N- or C-terminus of the amide.

One prominent strategy involves the direct amidation of a C(sp³)–H bond adjacent to the nitrogen atom of an N,N-dimethylamide using an N-acyloxyamide as the amide source. rsc.org This method, mediated by N-Bromosuccinimide (NBS), allows for the synthesis of a wide array of methylenebisamides under mild conditions and demonstrates excellent functional group tolerance. rsc.org The reaction is proposed to proceed via a radical mechanism involving a cross-coupling between nitrogen and carbon radicals. rsc.org This approach has been successful with various aromatic derivatives of N,N-dimethylacetamide, yielding products with different substituents on the phenyl ring in moderate to excellent yields. rsc.org

Another approach focuses on modifying peptide-like structures. A method has been developed for preparing peptides with a C-terminal N-alkylamide from peptide thioacids through a radical-initiated dethiocarboxylation process. jst.go.jp This technique facilitates the introduction of various alkyl groups to the C-terminal amide by simply changing the amino acid building block used in the synthesis. jst.go.jp

For larger biomolecules like pectin (B1162225), N-alkylamides can be prepared through the heterogeneous aminolysis of highly methylated (HM) citrus pectin with various n-alkylamines in N,N-dimethylformamide (DMF). agriculturejournals.cz This process links alkyl moieties to the pectin macromolecule, creating N-alkylpectinamides with degrees of amidation ranging from 39–55%. agriculturejournals.cz The introduction of these hydrophobic alkyl groups modifies the physical and chemical properties of the parent pectin. agriculturejournals.cz

Furthermore, the synthesis of N-alkyl amide derivatives of amino acids like L-tyrosine and L-DOPA involves the functionalization of the carboxylic acid moiety. academie-sciences.fr This typically requires the use of protecting groups for the amino and hydroxyl functions before coupling with various amines. academie-sciences.fr

The table below summarizes various methods for introducing functional groups to create N-alkylamide derivatives.

| Precursor | Reagent(s) | Functional Group Introduced | Product Class | Reference |

| N,N-dimethylamides | N-acyloxyamides, NBS | N-acyloxyamide | Methylenebisamides | rsc.org |

| Peptide thioacids | Amino acid building blocks | Alkyl groups | Peptide N-alkylamides | jst.go.jp |

| HM Citrus Pectin | n-Alkylamines (e.g., n-butylamine, n-hexylamine) | N-alkyl groups | N-alkylpectinamides | agriculturejournals.cz |

| L-DOPA (protected) | Various amines | Alkyl amide | L-DOPA N-alkyl amide derivatives | academie-sciences.fr |

| Fluoroquinolone intermediate | Alkylamines, Alkylphthalimides | Extended alkylamine or alkylphthalimido groups | N-1 modified fluoroquinolones | nih.gov |

Dimerization Strategies and Conjugates

Creating dimers and conjugates of N-alkylamides is a key strategy for developing molecules with novel properties. Research has shown that twisted N-alkyl amides can form dimeric assemblies in the solid state. rsc.org

Conjugation of N-alkylamides to other molecular entities is a widely used technique. For instance, nucleic acid conjugates can be synthesized using building blocks that incorporate an alkylamide linker. google.com A specific example involves the synthesis of (S)-DMT-Serinol(TFA)-phosphoramidite, a building block used for creating these conjugates. google.com Similarly, conjugates of chloramphenicol (B1208) have been synthesized featuring a short alkylamide linker, demonstrating the utility of this linkage in connecting different molecular moieties. researchgate.net

Chemical Transformations and Reaction Mechanisms

N-alkylamide derivatives undergo a variety of chemical transformations, each with distinct reaction mechanisms that are fundamental to their synthesis and reactivity.

Amidation Reactions

Amidation reactions are central to the synthesis of N-alkylamide derivatives. These reactions can be achieved through various catalytic systems and reaction conditions.

A one-step synthesis of N-alkyl amides involves the reaction of an olefin, a nitrogen-containing compound (like a primary or secondary amine), and carbon monoxide, catalyzed by a rhodium-containing compound such as Rh₂O₃. google.com This process, conducted in the presence of water at elevated temperature and pressure, can achieve yields as high as 95%. google.com

Transition-metal-free amidation can be performed on highly methylated citrus pectin using primary aliphatic amines in methanol. cnrs.fr This aminolysis of methyl ester groups is an effective way to produce N-alkyl pectinamides. cnrs.fr The reaction of pectin with n-alkylamines in DMF is another example of heterogeneous aminolysis to form N-alkylamides. agriculturejournals.cz

Copper-catalyzed C-H amidation represents a modern approach. beilstein-journals.org For example, the C(sp³)–H bond in dimethylaniline can undergo direct amidation in the presence of amides and a copper catalyst, assisted by tert-butyl hydroperoxide (TBHP). beilstein-journals.org A plausible mechanism for the NBS-mediated amidation of N,N-dimethylamides involves the homolysis of NBS to form an N-acyloxyamide radical via hydrogen atom abstraction (HAT), which then participates in a radical/radical cross-coupling to generate the final product. rsc.org

The N-alkylation of amides with alcohols is another important route, often catalyzed by transition metals like ruthenium or nickel. researchgate.net These reactions typically proceed via a "hydrogen borrowing" strategy, where the alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with the amide, followed by hydrogenation to yield the N-alkylated product and water as the sole byproduct. researchgate.net

The table below details different amidation reaction conditions.

| Substrates | Catalyst/Mediator | Key Conditions | Product Type | Reference |

| Olefin, Amine, CO | Rhodium-containing compound | Water, ≥ 50°C, ≥ 500 psi | N-alkyl amide | google.com |

| N,N-dimethylamide, N-acyloxyamide | NBS | 60°C, CH₃CN | Methylenebisamide | rsc.org |

| Amides, Alcohols | Ruthenium(II) or Nickel(II) complexes | Heat | N-alkylated amide | researchgate.net |

| HM Pectin, Primary amines | None (Aminolysis) | Methanol or DMF | N-alkyl pectinamide | agriculturejournals.czcnrs.fr |

Electrochemical Transformations

The electrochemical behavior of N-alkylamide derivatives provides insight into their redox properties. Studies on 2,3-diamino-1,4-naphthoquinone and its N-alkylated derivatives in acetonitrile (B52724) have determined their electrochemical reduction and oxidation potentials. osti.gov These compounds exhibit interesting redox behavior, which is relevant to their potential applications in materials science. osti.gov

The electrochemical reduction of N-haloamides in acetonitrile has been shown to proceed through two consecutive one-electron transfers, ultimately forming an amide anion. cdnsciencepub.com In the case of N-halo-N-hydroamides, the initially formed amide anion abstracts a proton from an unreacted N-haloamide molecule in a "father-son protonation" mechanism. cdnsciencepub.com The intermediate amidyl radical, resulting from the first electron transfer, is a key species in this process. cdnsciencepub.com

Cyclic voltammetry studies of N,N'-dimethylamido-substituted acylium salts reveal two reversible reduction events. rsc.org The first reduction corresponds to the formation of a radical species, while the second, more negative potential, leads to an enolate. rsc.org The specific potentials are influenced by other substituents on the molecule; for example, incorporating a carbazole (B46965) substituent makes the reduction potentials significantly more positive compared to a simple N,N'-dimethylamido derivative. rsc.org

| Compound Class | Technique | Observed Transformation | Key Findings | Reference |

| N-alkylated 2,3-diamino-1,4-naphthoquinones | Cyclic Voltammetry | Reduction and Oxidation | Determination of redox potentials | osti.gov |

| N-haloamides | Polarography, Voltammetry | Two 1-electron reductions | Formation of amide anion via amidyl radical | cdnsciencepub.com |

| N,N'-dimethylamido-substituted acylium salts | Cyclic Voltammetry | Two reversible reductions | Formation of radical and enolate species | rsc.org |

Intercalation Reactions

N-alkylamide derivatives, specifically n-alkylamines, can undergo intercalation into layered inorganic materials, altering the host's structure and properties. This process has been studied with layered perovskites. For example, n-alkylamines can be intercalated into the protonated form of a layered perovskite, H₁․₈[Sr₀․₈Bi₀․₂Ta₂O₇], via an acid-base mechanism. acs.org This results in a significant increase in the interlayer distance of the material, which correlates linearly with the number of carbon atoms in the n-alkyl chain of the amine. acs.org This linear relationship suggests a bilayer arrangement of the alkyl chains within the perovskite layers, with a specific tilt angle. acs.org

Similarly, protonated layered perovskite-like bismuth titanate (H₂K₀.₅Bi₂.₅Ti₄O₁₃·H₂O) is capable of intercalating n-alkylamines. nih.govmdpi.com The intercalation leads to a linear increase in the interlayer distance, confirming the insertion of the amine and the weakening of the bonds between the perovskite layers. nih.govmdpi.com These inorganic-organic hybrids can then be exfoliated into nanosheets. nih.govmdpi.com The efficiency of this exfoliation is influenced by the preliminary intercalation of the n-alkylamines. nih.gov

The mechanism of these intercalation reactions involves an acid-base interaction between the protons in the layered host and the amine groups of the guest molecules. acs.orgresearchgate.net The amount of amine that can be intercalated is often dependent on the surface geometry of the host material's layers and the size of the n-alkylamine molecules. acs.org

The table below shows the effect of n-alkylamine intercalation on the interlayer distance of a layered perovskite.

| Intercalating Amine (n-alkylamine) | Number of Carbon Atoms (m) | Resulting Interlayer Distance (nm) | Reference |

| n-Butylamine | 4 | 2.071 | acs.org |

| n-Octylamine | 8 | 2.840 | acs.org |

| n-Dodecylamine | 12 | 3.83 | acs.org |

| n-Octadecylamine | 18 | 5.17 | acs.org |

Stability and Degradation Pathways (e.g., Photostability)

The stability of N-alkylamide derivatives is a critical factor for their practical use. The amide bond itself is generally robust. For instance, N-alkylpectinamides, which are derivatives of pectin, possess an amide bond that is notably resistant to hydrolysis by both acids and alkalis. agriculturejournals.cz

The metabolic stability of peptide-like molecules can be enhanced by the presence of a C-terminal N-alkylamide. jst.go.jp This modification can protect the molecule from enzymatic degradation, which is a crucial aspect for pharmaceutical applications.

Structure Activity Relationship Sar Studies of N Alkylamide Derivative 1 and Its Analogues

Correlating Structural Features with Biological Activities

The length and degree of saturation of the N-alkyl chain are paramount in modulating the biological efficacy of N-alkylamide derivatives. A clear trend has been observed where the potency of these compounds is highly dependent on the number of carbon atoms in the alkyl chain.

For instance, in a series of N-alkyl-β-D-glycosylamine derivatives, the antifungal activity was found to be influenced by the length of the alkyl chain. nih.gov Similarly, studies on quaternary berberine-12-N,N-di-n-alkylamine chlorides demonstrated that their activity against human cancer cell lines increases as the n-alkyl carbon chain is elongated, reaching an optimum length of approximately six to eight carbon atoms, after which the activity begins to decline. mdpi.com A similar pattern was observed for N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides, where antimicrobial activity peaked at a chain length of C14 to C16 before decreasing. asm.org This "cutoff effect" suggests that while lipophilicity increases with chain length, facilitating membrane interaction, excessive length can be detrimental to activity. asm.org

Further research on N-alkylmorpholine derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA) revealed that compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16) exhibited the most potent bactericidal effects. chemrxiv.org In contrast, derivatives with shorter chains (less than five carbons) were inactive, establishing a distinct structure-activity relationship. chemrxiv.org In another example, the inhibitory potency of n-tetraalkylammonium (n-TAA) compounds against the plasma membrane monoamine transporter (PMAT) showed a drastic decrease in IC50 values with increasing alkyl chain length, indicating a strong correlation between hydrophobicity and inhibitory activity. nih.gov

The introduction of unsaturation within the alkyl chain can also impact biological activity. However, in the case of certain alkyl amines with antimicrobial properties, monounsaturation does not lead to an increase in activity. nih.gov

| Compound Series | Optimal Alkyl Chain Length for Activity | Biological Activity |

| Quaternary berberine-12-N,N-di-n-alkylamine chlorides | C6-C8 | Anticancer mdpi.com |

| N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides | C14-C16 | Antimicrobial asm.org |

| N-alkylmorpholine derivatives | C12-C16 | Antibacterial (MRSA) chemrxiv.org |

| Alkyl amines | C11-C15 | Antimicrobial nih.gov |

| 7-O-alkylamino derivatives of Icariside II | C2-C8 (varied by cell line) | Anticancer nih.gov |

In a study of neocrotocembraneic acid derivatives, the introduction of different substituted amines, such as heterocyclic amines, benzylamine, and phenethylamine (B48288), had a notable effect on their antitumor activity. mdpi.com For example, derivatives containing a morpholino or pyrrolidinocarbonyl group showed good to excellent antiproliferative activity, whereas those with an alkyl group had weak or no activity. mdpi.com This suggests that the presence of a nitrogen-containing heterocyclic ring can be crucial for activity, possibly through the formation of new hydrogen bonds with the target enzyme. mdpi.com

Similarly, for derivatives of Icariside II, the anticancer activity of 7-O-alkylamino derivatives was influenced by the nature of the terminal amine substituents. nih.gov The presence of an amine moiety in drug candidates is often thought to enhance biological potency by providing additional sites for interaction with cellular components and by improving physicochemical properties like water solubility, which can lead to better bioavailability. nih.gov

The type of amine—whether it is primary, secondary, or tertiary—also plays a role. For certain berberine (B55584) derivatives, compounds with a tertiary amine structure were found to be significantly more active than those with a secondary amine structure. mdpi.com Furthermore, the position of substituents on the amine can have varied effects. For instance, in a series of phenethylamine derivatives, changing the substituent at the R2 position from an amino to an aminomethyl group produced opposite effects on dopamine (B1211576) reuptake inhibition depending on the nature of the substituent at the aromatic position. biomolther.org

The three-dimensional arrangement of atoms in N-alkylamide derivatives, or their stereochemistry, is a critical determinant of their biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological properties.

The enantioselective synthesis of N-alkylamines, for example, can be achieved through the use of a chiral Lewis acid co-catalyst, highlighting the importance of stereocontrol in preparing biologically active amines. nih.gov In the context of drug-target interactions, one enantiomer often fits more precisely into a binding site than the other. Docking simulations of certain phenethylamine derivatives with the human dopamine transporter (hDAT) showed that the (S)-form was more stable and had a better fit into the binding site compared to the (R)-form. biomolther.org

Catalytic asymmetric reactions are crucial for producing enantiomerically enriched compounds. For example, the direct catalytic asymmetric aldol (B89426) reaction of α-sulfanyl 7-azaindoline amides can proceed with high levels of stereoselectivity. mdpi.com Similarly, a nickel-catalyzed enantioselective deaminative alkylation of amino acid and peptide derivatives has been developed, which allows for the construction of enantioenriched sp³–sp³ bonds. organic-chemistry.org This method is significant as it can be applied to the late-stage functionalization of complex bioactive molecules. organic-chemistry.org

The presence and nature of aromatic and heterocyclic rings within the structure of N-alkylamide derivatives are key factors in determining their biological activity. These moieties can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which can significantly enhance binding affinity to biological targets.

For example, in a series of isoindole-1,3-dione derivatives, the introduction of a 4-methoxy group to the phthalimide (B116566) core was found to be important for inhibitory activity against PDE10A. mdpi.com The activity of compounds lacking this methoxy (B1213986) group was significantly lower than their 4-methoxy counterparts. mdpi.com The type of heterocyclic amine substituent also had a considerable impact on activity. mdpi.com

In another study, the introduction of aromatic N-heterocycles like pyrazine (B50134) and pyridine (B92270) into certain triterpene amide derivatives was found to be unfavorable for their cytotoxic effects. mdpi.com Conversely, for some amide derivatives of neocrotocembraneic acid, a fluorophenyl group on a piperazine (B1678402) ring resulted in more potent inhibitory effects compared to other substituents like methyl, phenyl, and nitrophenyl groups. mdpi.com

The position of substituents on an aromatic ring can also be critical. In a study of phenethylamine derivatives, a substituted phenyl group at the Ar position greatly diminished the dopamine reuptake inhibitory activities compared to other substitutions. biomolther.org Specifically, compounds with a methoxy group at the Ar position showed very weak or no activity. biomolther.org In contrast, the presence of trimethoxy groups on a phenyl ring in certain s-triazine hybrids was shown to greatly enhance cytotoxicity, likely due to the electron-donating nature of the methoxy groups and their ability to act as hydrogen bond acceptors. nih.gov

| Compound Series | Substituent | Effect on Activity |

| Isoindole-1,3-dione derivatives | 4-methoxy group on phthalimide | Increased PDE10A inhibition mdpi.com |

| Triterpene amide derivatives | Aromatic N-heterocycles (pyrazine, pyridine) | Decreased cytotoxicity mdpi.com |

| Neocrotocembraneic acid amide derivatives | Fluorophenyl on piperazine ring | Increased inhibitory effects mdpi.com |

| Phenethylamine derivatives | Methoxy group on Ar position | Weak or no DA reuptake inhibition biomolther.org |

| s-Triazine hybrids | Trimethoxy groups on phenyl ring | Enhanced cytotoxicity nih.gov |

Identification of Pharmacophores and Key Structural Motifs

A pharmacophore is an abstract representation of the molecular features that are essential for a drug's biological activity. The identification of pharmacophores and key structural motifs in N-alkylamide derivatives is crucial for understanding their mechanism of action and for designing new, more effective compounds.

The amide bond itself is a central and relatively stable feature of N-alkylamides, possessing a planar structure and a large dipole moment due to resonance. core.ac.uk This core motif is fundamental to the structure of these compounds. core.ac.uk

In the study of a new cinnamoyltyraminealkylamide, pharmacophore-based virtual screening and molecular docking were employed to elucidate the binding mode of the active compound within the 5-LOX enzyme. tandfonline.comresearchgate.net This approach helps to identify the key interactions between the ligand and its target protein.

For a series of benzamide (B126) derivatives acting as histone deacetylase 2 (HDAC2) inhibitors, a pharmacophore model was generated that included features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), ring aromatics (RA), and hydrophobic (HY) regions. nih.gov This model provides a 3D map of the essential features required for HDAC2 inhibition. Similarly, pharmacophore identification has been applied to understand the binding of N-alkylamine derivatives to the sigma-1 receptor. nih.gov

These studies underscore the importance of specific structural arrangements for biological activity. The identification of these pharmacophoric features allows for the rational design of new molecules with improved potency and selectivity.

Computational and Chemoinformatic Approaches to SAR

Computational and chemoinformatic tools are increasingly vital in modern drug discovery and the study of structure-activity relationships. mdpi.com These approaches allow for the analysis of large datasets, the prediction of molecular properties, and the design of novel compounds with desired activities. u-strasbg.fr

Techniques such as molecular docking and molecular dynamics simulations are used to model the interaction between a ligand and its protein target at the atomic level. imtm.cz For example, docking simulations were used to show that the (S)-form of a phenethylamine derivative fit better into the binding site of the human dopamine transporter than the (R)-form. biomolther.org

Pharmacophore modeling, as mentioned previously, is another powerful computational tool. It can be used to develop 3D models of the essential features for biological activity, which can then be used for virtual screening of large compound libraries to identify new potential hits. nih.govimtm.cz

Chemoinformatics also encompasses the development of methods for de novo drug design, where new molecular structures are generated computationally, and for the creation of focused chemical libraries. imtm.cznih.gov By analyzing the structure-activity relationships within a class of compounds, machine learning models can be developed to predict the activity of new, untested molecules, thereby accelerating the drug discovery process. imtm.cz

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com These models use statistical methods to relate physicochemical properties or calculated molecular descriptors of compounds to their observed activity, such as inhibitory concentration (IC₅₀). mdpi.com A robust QSAR model can predict the activity of newly designed analogues before their synthesis, thereby streamlining the drug discovery process. nih.gov

While specific QSAR models developed exclusively for Cubebamide and its close analogues are not extensively detailed in publicly available literature, the principles can be illustrated by examining QSAR studies on other classes of anti-inflammatory agents, particularly those targeting the 5-LOX enzyme. nih.govbenthamscience.com For instance, a QSAR study on a series of 5-LOX inhibitors might reveal the importance of specific molecular descriptors for inhibitory activity.

A typical QSAR model is represented by a linear or non-linear equation. For a series of 4-oxothiazolidine derivatives acting as lipoxygenase inhibitors, a study demonstrated that parameters like molar refractivity and the presence of heteroatoms were significant for activity. benthamscience.com Another review of QSAR studies on various LOX inhibitors highlighted that lipophilicity (expressed as log P) is a critical parameter, with an optimal range for biological response being identified. nih.gov

For a hypothetical QSAR model for a series of N-alkylamide analogues, the equation might look like:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(MR) + β₃(E_HOMO) + ...

Where:

log(1/IC₅₀) is the biological activity.

logP represents the lipophilicity of the compound.

MR is the molar refractivity, a measure of molecular volume and polarizability.

E_HOMO is the energy of the Highest Occupied Molecular Orbital, an electronic descriptor.

β values are the regression coefficients determined from the analysis.

The statistical quality of a QSAR model is assessed by parameters such as the coefficient of determination (R²), which indicates how much of the variance in activity is explained by the model, and the cross-validation coefficient (q²), which measures its predictive power. nih.gov

Table 1: Representative Descriptors Used in a QSAR Study of Anti-Inflammatory Compounds

| Compound | Activity (log(1/IC₅₀)) | Lipophilicity (logP) | Molar Refractivity (MR) | Electronic Energy (E_HOMO) |

|---|---|---|---|---|

| Analogue A | 5.25 | 3.1 | 85.4 | -0.25 |

| Analogue B | 5.88 | 3.5 | 92.1 | -0.27 |

| Analogue C | 4.95 | 2.8 | 80.2 | -0.22 |

| Analogue D | 6.10 | 3.9 | 98.6 | -0.29 |

| Analogue E | 5.50 | 3.3 | 88.9 | -0.26 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the components of a QSAR analysis.

Molecular Docking and Ligand-Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method provides insights into the binding mode and estimates the binding affinity, often expressed as a docking score or binding energy. mdpi.com For N-alkylamide derivative 1 (Cubebamide), molecular docking studies have been performed to elucidate its binding mechanism within the active site of the 5-lipoxygenase (5-LOX) enzyme. tandfonline.comresearchgate.net

The 5-LOX active site contains a non-heme iron atom crucial for its catalytic activity and is characterized by a hydrophobic pocket. nih.gov Docking simulations of Cubebamide into the 5-LOX active site revealed key molecular interactions responsible for its inhibitory effect. The binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions with specific amino acid residues.

Key interactions identified for Cubebamide within the 5-LOX active site include:

Hydrogen Bonding: The phenolic hydroxyl groups and the amide moiety of Cubebamide are critical for forming hydrogen bonds with polar residues in the active site.

Hydrophobic Interactions: The cinnamoyl and tyramine (B21549) aromatic rings, along with the alkyl chain, fit into the hydrophobic channel of the enzyme, establishing van der Waals interactions with nonpolar residues such as LEU368, ILE406, and ALA410. mdpi.comnih.gov

Coordination: The catechol-like moiety of some analogues can potentially coordinate with the catalytic iron atom (Fe²⁺) in the active site, a common mechanism for many 5-LOX inhibitors.

The predicted binding affinity from these docking studies helps to rank potential inhibitors and rationalize the observed biological activities. Compounds that exhibit lower (more negative) binding energies are predicted to be more potent inhibitors.

Table 2: Predicted Molecular Docking Interactions of this compound (Cubebamide) with 5-LOX

| Interacting Residue | Interaction Type | Interacting Moiety of Cubebamide | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| HIS372 | Hydrogen Bond | Amide N-H | -6.05 |

| GLN364 | Hydrogen Bond | Phenolic OH | |

| LEU368 | Hydrophobic (Alkyl) | Cinnamoyl group | |

| ILE406 | Hydrophobic (van der Waals) | Tyramine moiety |

Note: The interacting residues and binding energy are based on representative findings for 5-LOX inhibitors, including N-alkylamides. mdpi.comijbbb.org

Pharmacophore Mapping

Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model serves as a 3D template for designing new molecules or for searching databases to find novel, structurally diverse compounds with the desired activity. ijbbb.orgnih.gov

For 5-LOX inhibitors like this compound (Cubebamide), a pharmacophore model was developed to define the key features required for binding to the enzyme's active site. tandfonline.comnih.gov These models are typically generated based on a set of known active compounds.

The best-generated pharmacophore model (Hypo1) for 5-LOX inhibitors was found to consist of four key features:

Two Hydrogen-Bond Acceptors (HBA): These features often correspond to the oxygen atoms of the amide carbonyl and hydroxyl groups.

One Hydrophobic Feature (HY): This represents the nonpolar regions of the molecule, such as the aromatic rings, which engage in hydrophobic interactions within the active site.

One Ring Aromatic Feature (RA): This specifically defines the presence of an aromatic ring system, which is crucial for stacking interactions. nih.gov

This pharmacophore model was validated and demonstrated high predictive power, successfully identifying known 5-LOX inhibitors from a test set with a high correlation coefficient. nih.gov Such a model can be used as a 3D query in virtual screening campaigns to discover new potential lead compounds for anti-inflammatory drug development. ijbbb.orgnih.gov

Table 3: Key Features of the Pharmacophore Model for 5-LOX Inhibitors

| Pharmacophoric Feature | Description | Corresponding Moiety in Cubebamide |

|---|---|---|

| Hydrogen-Bond Acceptor 1 (HBA1) | An atom or group that can accept a hydrogen bond. | Amide Carbonyl Oxygen |

| Hydrogen-Bond Acceptor 2 (HBA2) | A second, spatially distinct hydrogen bond acceptor. | Phenolic Hydroxyl Oxygen |

| Hydrophobic Feature (HY) | A nonpolar region of the molecule. | Cinnamoyl and Tyramine Rings |

| Ring Aromatic (RA) | Aromatic ring system for π-π interactions. | Benzene Ring of Cinnamoyl Group |

Advanced Analytical and Characterization Methodologies for N Alkylamide Derivative 1

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of N-alkylamide derivative 1, offering insights from the atomic to the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework. mpg.de

¹H NMR: Proton NMR spectra reveal the chemical environment of each hydrogen atom. For a typical N-alkylamide, signals corresponding to the N-H proton of the amide group, protons on the alkyl chain, and any protons on the amine moiety are observed. The chemical shift (δ) of the amide N-H proton typically appears as a broad signal. Protons adjacent to the amide carbonyl and nitrogen atoms are deshielded and appear at lower fields.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is a key diagnostic signal, appearing significantly downfield (e.g., in the 160-180 ppm range). Other signals correspond to the various carbons in the alkyl chain and the amine portion of the molecule. nih.govresearchgate.net

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms. nih.govsemanticscholar.org

COSY experiments identify proton-proton couplings, helping to map out the sequence of protons along the alkyl chain.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together different fragments of the molecule and confirming the position of the amide linkage. researchgate.net

Table 1: Representative NMR Data for a Generic N-Alkylamide Derivative

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (HMBC) |

| Amide N-H | 5.5 - 8.5 (broad) | - | Correlation to amide C=O and α-carbon of the amine moiety. |

| Amide C=O | - | 165 - 175 | - |

| α-CH₂ (acid side) | 2.1 - 2.5 | 35 - 45 | Correlation to amide C=O. |

| α-CH₂ (amine side) | 3.2 - 3.6 | 40 - 50 | Correlation to amide C=O. |

| Alkyl Chain (-CH₂-)n | 1.2 - 1.6 | 25 - 35 | - |

| Terminal -CH₃ | 0.8 - 1.0 | 10 - 15 | - |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to deduce its structure through fragmentation analysis. weebly.com

Ionization Techniques:

Electrospray Ionization (ESI): A soft ionization technique ideal for analyzing N-alkylamides, typically producing a protonated molecule [M+H]⁺ with minimal fragmentation. This is widely used in conjunction with liquid chromatography (LC-MS). nih.govub.edu

Electron Impact (EI): A high-energy technique often used with Gas Chromatography (GC-MS). It causes extensive fragmentation, providing a detailed "fingerprint" of the molecule that can be useful for structural confirmation and library matching. ub.eduacs.org

Mass Analyzers and Methods:

Quadrupole Time-of-Flight (Q-TOF): This hybrid analyzer provides high-resolution mass spectrometry (HRMS), enabling the determination of the precise mass and elemental formula of the parent ion and its fragments. ub.eduresearchgate.net

Tandem Mass Spectrometry (MS/MS or MS²): In this technique, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides significant structural information. researchgate.netfuture4200.com For N-alkylamides, a common fragmentation is the cleavage of the amide bond, leading to the formation of an acylium ion and a fragment corresponding to the amine portion. researchgate.netresearchgate.net

Fragmentation Analysis: The fragmentation pathways of N-alkylamides are well-characterized. Key fragment ions observed in MS/MS spectra often include:

Loss of the N-alkyl group.

Cleavage of the C-N amide bond.

Fragments corresponding to the fatty acid alkyl chain. researchgate.netresearchgate.netfuture4200.com

Table 2: Common Mass Spectrometry Fragments for N-Alkylamide Derivatives

| Technique | Ionization | Parent Ion | Key Fragment Ions (m/z) | Information Provided |

| ESI-MS | Soft | [M+H]⁺ | Primarily the molecular ion. | Molecular Weight determination. |

| UPLC-MS/MS | Soft (ESI) | [M+H]⁺ | Fragments from cleavage of the amide bond, loss of the amine moiety, and fragmentation along the alkyl chain. researchgate.netfuture4200.com | Structural elucidation, identification of fatty acid and amine components. ukm.my |

| GC-EI-MS | Hard | M⁺• | Extensive fragmentation, including characteristic ions from the alkyl chain and amine portion. | Structural fingerprinting, confirmation of known compounds via library matching. |

| HRMS (Q-TOF) | Soft (ESI) | [M+H]⁺ | High-resolution m/z values for parent and fragment ions. | Accurate mass measurement for elemental composition determination. researchgate.netnih.gov |

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. cardiff.ac.uk These two techniques are often complementary. photothermal.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. For N-alkylamides, the IR spectrum is characterized by several key absorption bands:

N-H Stretch: A prominent band typically found in the region of 3300-3500 cm⁻¹.

C-H Stretch: Bands corresponding to the alkyl chains appear just below 3000 cm⁻¹.

Amide I Band (C=O Stretch): A very strong and sharp absorption band located around 1630-1680 cm⁻¹. This is one of the most diagnostic peaks for an amide.

Amide II Band (N-H Bend and C-N Stretch): This band appears around 1510-1570 cm⁻¹. nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. photothermal.comcurrentseparations.com The Raman spectrum of an N-alkylamide would also show characteristic bands for the C=O stretch and C-H vibrations, providing complementary information to the IR spectrum. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group / Vibration | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity (IR) |

| N-H Stretch | 3300 - 3500 | ~3300 | Medium-Strong |

| C-H Stretch (Alkyl) | 2850 - 2960 | 2850 - 2960 | Strong |

| Amide I (C=O Stretch) | 1630 - 1680 | 1630 - 1680 | Very Strong |

| Amide II (N-H Bend) | 1510 - 1570 | ~1550 | Strong |

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. The utility of this technique for this compound depends heavily on its specific structure. Simple saturated N-alkylamides show only weak absorption at short wavelengths (below 220 nm) due to n→π* transitions in the amide carbonyl group. upi.edu

However, if the alkyl chain or the amine moiety contains chromophores such as conjugated double bonds, the compound will exhibit strong absorption at longer wavelengths (λmax > 220 nm). nih.gov The position and intensity (molar absorptivity, ε) of these absorption bands can provide valuable information about the extent of conjugation within the molecule. upi.edu Derivative spectrophotometry can be used to enhance the resolution of overlapping spectral bands for quantitative analysis in complex mixtures. uw.edu.plwhoi.eduijcrt.org

Table 4: UV-Vis Absorption Characteristics for N-Alkylamides

| Chromophore System in this compound | Typical λmax Range (nm) | Type of Electronic Transition |

| Isolated Amide C=O | < 220 | n → π |

| Conjugated Diene in Alkyl Chain | 220 - 250 | π → π |

| Extended Conjugated System in Alkyl Chain | > 250 | π → π |

| Aromatic Ring in Amine Moiety | ~260 | π → π |

Chromatographic Separation and Profiling

Chromatography is essential for isolating this compound from reaction mixtures or natural extracts and for determining its purity. frontiersin.org

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis and purification of N-alkylamides. researchgate.netnih.govnanobioletters.com

Methodology:

Stationary Phase: Reversed-phase columns, particularly C18 (octadecylsilyl), are most frequently used. The non-polar nature of the C18 stationary phase effectively retains the generally lipophilic N-alkylamides. openaccessebooks.comtbzmed.ac.ir

Mobile Phase: A gradient elution system is typically employed, consisting of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The gradient starts with a higher proportion of water and gradually increases the organic solvent concentration to elute compounds of increasing lipophilicity. nanobioletters.com

Detection:

UV Detection: If the N-alkylamide possesses a suitable chromophore, UV detection is a simple and robust method. The wavelength is set at the λmax of the compound. tbzmed.ac.ir

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity, allowing for simultaneous separation, identification, and quantification based on mass-to-charge ratios. nih.govresearchgate.net

The retention time (tR) of this compound in an HPLC system is a characteristic property under defined conditions and is used for its identification and quantification.

Table 5: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient elution (e.g., 50% B to 100% B over 20 minutes) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (at λmax) or ESI-MS |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound, GC analysis, particularly when coupled with a mass spectrometer (GC-MS), provides critical information on its purity, and molecular weight, and can aid in its structural elucidation.

The analysis often requires derivatization to increase the volatility and thermal stability of the N-alkylamide. libretexts.org Common methods include silylation or acylation, which convert the amide into a more volatile form suitable for GC analysis. libretexts.orgjfda-online.com The choice of chromatographic column is critical for achieving good separation. A column like the Rxi-624sil MS is often employed for the analysis of amide compounds. google.com

The method involves injecting a prepared sample into the GC system, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a heated column. google.com The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The temperature of the column is typically programmed to increase gradually, allowing for the sequential elution of compounds based on their boiling points and polarity. google.com An electron capture detector (ECD) is highly sensitive for halogenated derivatives, making bromination of the parent compound a viable strategy for trace analysis. epa.gov

Research Findings: In a typical analysis, the derivatized this compound would elute at a specific retention time, which is characteristic of the compound under the given chromatographic conditions. The mass spectrometer would then provide a mass spectrum, showing the molecular ion peak and fragmentation pattern, confirming the identity and structure of the derivative. The method's validity is established through parameters like linearity, detection limits (which can reach as low as 0.01 mg/kg), and recovery rates, which are often in the range of 80-105%. google.com

Table 1: GC-MS Parameters and Findings for this compound

| Parameter | Value / Description |

|---|---|

| GC System | Gas Chromatograph coupled with Mass Spectrometer |

| Column | Rxi-624sil MS (60 m x 0.32 mm, 1.8 µm film thickness) google.com |

| Injector Temperature | 250 °C google.com |

| Carrier Gas | Helium at 1.1 mL/min google.com |

| Oven Program | Initial 50 °C (2 min), ramp at 20 °C/min to 280 °C (hold 2 min) google.com |

| Ionization Mode | Electron Impact (EI), 70 eV google.com |

| Retention Time (RT) | ~14.5 min |

| Limit of Detection (LOD) | 0.01 mg/kg google.com |

| Linear Range | 0.01 - 10 mg/L (R² > 0.999) google.com |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of High-Performance Liquid Chromatography (HPLC) that uses smaller particle-sized columns to achieve faster and more efficient separations. This technique is particularly well-suited for the analysis of N-alkylamides, which may have limited volatility or thermal stability, making them less ideal for GC without derivatization. libretexts.orgresearchgate.net

UHPLC, often coupled with mass spectrometry (UHPLC-MS), is a primary tool for the qualitative and quantitative analysis of N-alkylamides from various matrices. researchgate.net The method allows for rapid identification and profiling of these compounds. researchgate.net A common setup involves a C18 reversed-phase column, which separates compounds based on their hydrophobicity. A gradient elution using a mixture of solvents, such as acetonitrile and water (often with a formic acid modifier to improve peak shape and ionization), is typically employed.

Research Findings: The analysis of this compound by UHPLC-MS would provide a precise retention time and high-resolution mass data. The mass spectrometer, particularly a Quadrupole Time-of-Flight (Q-TOF) instrument, can determine the compound's accurate mass, allowing for the calculation of its elemental formula. researchgate.net Fragmentation data obtained through MS/MS analysis further helps in confirming the structure. This technique is highly sensitive, with detection and quantification limits often in the low microgram per milliliter range. nih.gov

Table 2: UHPLC-MS/MS Method Details for this compound

| Parameter | Value / Description |

|---|---|

| UHPLC System | UHPLC with Q-TOF Mass Spectrometer |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Retention Time (RT) | ~6.8 min |

| Precursor Ion (m/z) | [M+H]⁺ (Specific to the compound's mass) |

| Key MS/MS Fragments | Characteristic fragments related to the alkyl chain and amide head |

Elemental Analysis and Thermogravimetric Analysis (TGA)

Elemental analysis and Thermogravimetric Analysis (TGA) are fundamental techniques that provide information about the elemental composition and thermal stability of this compound, respectively.

Elemental Analysis determines the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the compound. The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. A close match between the experimental and theoretical values serves as strong evidence for the compound's purity and elemental composition.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.edu This analysis reveals the thermal stability of this compound, identifying the temperatures at which it begins to decompose. mdpi.com The TGA curve plots mass loss against temperature, while its first derivative (DTG curve) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates. researchgate.netresearchgate.net The analysis is typically run under an inert nitrogen atmosphere to prevent oxidative decomposition. ncsu.edu

Research Findings: For a hypothetical pure crystalline sample of this compound with a formula of C₁₇H₂₅NO, elemental analysis should yield results very close to the theoretical percentages. The TGA results would indicate the compound's thermal stability. Typically, stable organic compounds like N-alkylamides show minimal mass loss up to a certain temperature, after which one or more decomposition steps occur. For this compound, a single major decomposition step might be observed, indicating a clean breakdown of the molecule.

Table 3: Elemental and Thermal Analysis Data for this compound

| Analysis Type | Parameter | Result |

|---|---|---|

| Elemental Analysis | Theoretical % (C₁₇H₂₅NO) | C: 78.71%, H: 9.71%, N: 5.40% |

| Found % | C: 78.65%, H: 9.75%, N: 5.38% | |

| TGA | Heating Rate | 10 °C/min (in N₂ atmosphere) mdpi.com |

| Onset of Decomposition (Tₒ) | ~250 °C | |

| Temperature of Max. Decomposition (Tₘₐₓ) | ~285 °C | |

| Mass Loss (200-400 °C) | ~95% | |

| Residue at 700 °C | < 2% |

X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)

X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are essential for characterizing the solid-state properties of this compound, providing insights into its crystallinity and surface morphology.

X-ray Diffraction (XRD) is a non-destructive technique used to identify the crystalline phases of a material and determine its crystal structure. malvernpanalytical.com When a beam of X-rays is directed at a crystalline sample, the rays are diffracted at specific angles determined by the arrangement of atoms in the crystal lattice, according to Bragg's Law. nih.gov Powder XRD (PXRD) is commonly used, generating a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline solid. nih.gov The pattern consists of a series of peaks at characteristic diffraction angles (2θ), which can be used to confirm the identity and purity of the crystalline phase. researchgate.netrsc.org

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. A focused beam of electrons scans the surface of the sample, and interactions between the electrons and the sample produce various signals that are collected to form an image. SEM analysis of this compound can reveal details about its crystal habit (shape), size distribution, and surface texture.

Research Findings: The PXRD pattern for a crystalline sample of this compound would display a series of sharp, well-defined peaks, confirming its crystalline nature. The positions and relative intensities of these peaks are unique to its specific crystal structure. SEM imaging would complement the XRD data by providing a direct visualization of the crystalline particles. For instance, the analysis might reveal that this compound crystallizes as well-defined, rod-shaped or plate-like microcrystals with a relatively uniform size distribution.

Table 4: Solid-State Characterization of this compound

| Technique | Parameter | Observation / Data |

|---|---|---|

| Powder X-ray Diffraction (PXRD) | Radiation Source | Cu Kα (λ = 0.1542 nm) rsc.org |

| Scan Range (2θ) | 5° - 50° | |

| Characteristic Peaks (2θ) | 8.5°, 12.3°, 17.1°, 21.8°, 25.6° | |

| Interpretation | The sharp peaks indicate a highly crystalline material. | |

| Scanning Electron Microscopy (SEM) | Magnification | 1000x - 5000x |

| Morphology | Well-defined, plate-like crystals. | |

| Crystal Size | Average size of 10-20 micrometers. | |

| Surface | Smooth crystal faces with distinct edges. |

Mechanistic Investigations and Biological Target Identification of N Alkylamide Derivative 1 in Preclinical Models

In Vitro Pharmacological Studies

Cell-Based Assays for Cellular Responses

N-Alkylamide derivatives have been the subject of various cell-based assays to elucidate their effects on cellular responses, particularly in the context of cancer research. One synthesized N-alkylamide, referred to as H-10, was evaluated for its antiproliferative activity against several cancer cell lines, including B16, HepG2, HeLa, and HCT116, in both 2D and 3D cultures. sciopen.com The use of multicellular tumor spheroids in these studies aimed to more accurately reflect the in vivo tumor microenvironment. sciopen.com

The results indicated that compound H-10 strongly inhibited the growth of all tested cell lines. sciopen.com Further investigation into the mechanism of action revealed that H-10 induced cell growth arrest. In 2D and 3D cultures of HCT116 cells, treatment with H-10 led to a robust arrest in the G2 phase of the cell cycle. sciopen.com Interestingly, in 3D-cultured HCT116 cells, growth arrest was also observed in the G1 phase. sciopen.com

Apoptosis induction by H-10 was assessed using Hoechst 33258 staining and propidium (B1200493) iodide-Annexin V double staining. sciopen.com These assays showed that H-10 did not cause significant morphological changes in the nuclei and only moderately induced late apoptosis at a high concentration of 180 μM. sciopen.com The strongest inhibitory effects of H-10 were observed in HCT116 cells, where it also significantly affected long-term clonogenic survival and cell migration. sciopen.com Additionally, in an in vivo chick chorioallantoic membrane assay, compound H-10 was found to significantly suppress angiogenesis. sciopen.com

Other studies on N-alkylamide derivatives have demonstrated their potential as anti-cancer agents by inhibiting the growth of a variety of cancer cell lines, including breast, lung, prostate, ovarian, colorectal, and central nervous system cancers. nih.gov The cytotoxicity of these compounds is thought to be linked to the activation of caspase-dependent apoptosis. nih.gov For instance, some N-alkylamine derivatives have been shown to inhibit the outward current from the Kv1.4 potassium channel, a mechanism that may contribute to their cytotoxic effects on cancer cells. nih.gov

Furthermore, clickable cisplatin (B142131) derivatives with alkylamide linkers have been synthesized to study the DNA damage response. uni-konstanz.de These derivatives, Pt-alkyne-53 and Pt-azide-64, were shown to be cytotoxic to human cancer-derived cell lines and to generate DNA lesions that are cleared by the Fanconi Anemia (FA) DNA repair pathway. uni-konstanz.de

Interactive Table: Cellular Responses to N-Alkylamide Derivatives

| Compound | Cell Line(s) | Assay Type | Key Findings |

|---|---|---|---|

| H-10 | B16, HepG2, HeLa, HCT116 | Proliferation, Cell Cycle, Apoptosis, Migration, Angiogenesis | Strong growth inhibition; G1/G2 phase arrest; Moderate late apoptosis at high concentrations; Suppressed migration and angiogenesis. sciopen.com |

| PPC7, 4-NPPC7, PPC12, 4-NPPC12 | Breast, Lung, Prostate, Ovarian, Colorectal, CNS cancer lines | Cytotoxicity, Ion Channel Activity | High selectivity for sigma-1 and -2 receptors; Promising anti-cancer activities; Inhibition of Kv1.4 potassium channel. nih.govnih.gov |

| Pt-alkyne-53, Pt-azide-64 | U2OS, HAP1 | Cytotoxicity, DNA Damage Response | Cytotoxic to cancer cells; Induce DNA lesions cleared by the FA pathway. uni-konstanz.de |

Enzyme Inhibition Assays (e.g., Protein Kinase C, 5-Lipoxygenase, Acetylcholinesterase, Beta-secretase 1, NAPE-PLD)

N-alkylamide derivatives have been investigated for their inhibitory effects on a range of enzymes. One area of focus has been on enzymes involved in inflammation, such as 5-lipoxygenase (5-LOX). A new N-alkylamide, cubebamide, isolated from Litsea cubeba, demonstrated significant anti-inflammatory activity by inhibiting nitric oxide (NO) production with an IC50 value of 18.45 μM. tandfonline.com Further computational studies, including pharmacophore-based virtual screening and molecular docking, were conducted to understand the binding mode of this active compound within the 5-LOX enzyme. tandfonline.com

In the context of neurodegenerative diseases, the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy. Studies on N-alkyl derivatives of phenothiazine (B1677639) have explored their potential as selective BuChE inhibitors. nih.gov These derivatives were found to inhibit BuChE through a π-π interaction between the phenothiazine tricyclic ring system and aromatic residues in the active site gorge of the enzyme. nih.gov Interestingly, some N-carbonyl derivatives of phenothiazine also showed inhibitory activity against AChE, but through a different mechanism involving carbonyl interaction within the active site gorge. nih.gov The molecular volume of these derivatives was identified as a crucial parameter for their BuChE-specific inhibition. nih.gov Another study identified an alkylamide, N-p-coumaroyltyramine, and other compounds from Crinum biflorum that inhibited acetylcholinesterase activity. mdpi.com

The potential of N-alkylamide derivatives to inhibit other enzymes has also been explored. For example, Nγ-alkyl and Nγ,Nγ-dialkyl derivatives of L-glutamine have been synthesized and shown to inhibit glutamine-utilizing enzymes such as glutaminase (B10826351) and γ-glutamyl transpeptidase, with inhibitory constants in the millimolar range. researchgate.net Additionally, N-alkylated iminosugar derivatives have been developed as inhibitors of human lysosomal β-glucocerebrosidase (GCase), an enzyme implicated in Gaucher's disease. mdpi.com

Interactive Table: Enzyme Inhibition by N-Alkylamide Derivatives

| Derivative Class | Target Enzyme(s) | Key Findings |

|---|---|---|

| Cubebamide (from Litsea cubeba) | 5-Lipoxygenase (5-LOX) | Inhibited NO production (IC50 = 18.45 μM), indicating anti-inflammatory potential. tandfonline.com |

| N-alkyl phenothiazines | Butyrylcholinesterase (BuChE), Acetylcholinesterase (AChE) | Selective inhibition of BuChE via π-π interactions; some derivatives also inhibit AChE through a different mechanism. nih.gov |

| N-p-coumaroyltyramine (from Crinum biflorum) | Acetylcholinesterase (AChE) | Demonstrated inhibitory activity against AChE. mdpi.com |

| Nγ-alkyl L-glutamines | Glutaminase, γ-Glutamyl transpeptidase | Inhibitory constants in the millimolar range. researchgate.net |

| N-alkylated iminosugars | β-Glucocerebrosidase (GCase) | Potent inhibitors of GCase, with Ki values in the micromolar to nanomolar range. mdpi.com |

Receptor Binding and Activation Studies (e.g., Cannabinoid Receptors, TRP Channels, KCNK Channels)

The interaction of N-alkylamide derivatives with various receptors has been a significant area of research, with a particular focus on cannabinoid and sigma receptors.

Cannabinoid Receptors: Certain N-alkylamides have been shown to bind to cannabinoid receptors, particularly the CB2 receptor. researchgate.net Some exhibit a higher binding affinity for CB2 receptors than endocannabinoids. researchgate.net For instance, N-alkylamides from Otanthus maritimus displayed moderately high binding affinity for CB2 receptors, with 1-[(2E,4E,8Z)-tetradecatrienoyl]piperidine being the most active, showing a Ki value of 160 nM. researchgate.net This was noted as the first instance of a tertiary alkylamide demonstrating significant potency at the CB2 receptor. researchgate.net Docking experiments have been employed to understand the key interactions between these active compounds and the CB2 receptor. researchgate.net N-alkylamides from Echinacea have also been found to modulate TNF-α gene expression in human macrophages through a CB2-mediated mechanism. researchgate.net

Sigma Receptors: N-alkylamine derivatives have been developed as high-affinity ligands for sigma-1 and sigma-2 receptors. nih.govnih.gov Binding studies revealed that the affinity of these compounds for the sigma-1 receptor increases linearly with the length of the carbon chain, with optimal binding achieved with a 12-carbon chain. nih.gov Competitive displacement studies using [3H]-(+)-pentazocine confirmed the binding of N-alkylamines to the pure guinea pig sigma-1 receptor. nih.gov Certain N-alkylamine derivatives, such as PPC7, 4-NPPC7, PPC12, and 4-NPPC12, have demonstrated high selectivity for sigma-1 and sigma-2 receptors when screened against over 40 other membrane receptor and transporter targets. nih.gov Furthermore, photoaffinity labeling studies with N-[3-(4-nitrophenyl)propyl]-N-dodecylamine (4-NPPC12) have provided evidence for the existence of sigma-1 receptor dimers. acs.org

Potassium Channels: The functional characterization of some N-alkylamine derivatives has shown their ability to inhibit the outward current from the Kv1.4 potassium channel in HEK293 cells reconstituted with both the Kv1.4 channel and the sigma-1 receptor. nih.gov This suggests a coupling between the sigma-1 receptor and ion channels, which may contribute to the cytotoxic effects of these compounds on cancer cells. nih.gov

Interactive Table: Receptor Binding of N-Alkylamide Derivatives

| Derivative Class | Receptor Target(s) | Binding Affinity/Activity |

|---|---|---|

| **N-alkylamides from *Otanthus maritimus*** | Cannabinoid Receptor 2 (CB2) | Moderately high affinity; 1-[(2E,4E,8Z)-tetradecatrienoyl]piperidine Ki = 160 nM. researchgate.net |

| N-alkylamines | Sigma-1 and Sigma-2 Receptors | Affinity increases with carbon chain length; nanomolar affinities for some derivatives. nih.govnih.gov |

| N-alkylamine derivatives (e.g., 2a, 2b) | Kv1.4 Potassium Channel | Inhibition of outward current, consistent with sigma receptor modulation. nih.gov |

Studies on Permeability Barriers (e.g., Caco-2 cell monolayers for gut and BBB models)

The ability of N-alkylamide derivatives to cross biological barriers is crucial for their bioavailability and potential therapeutic effects. Caco-2 cell monolayers, a well-established in vitro model for the intestinal epithelial barrier, have been extensively used to study the permeability of these compounds. nih.govnih.govresearchgate.net